4-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide
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Overview
Description
4-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a compound that belongs to the class of benzamides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves the reaction of 4-methylbenzoyl chloride with 2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring plays a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(2-methylphenyl)benzamide
- 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one
- 4-(pyrrolidin-1-yl)benzonitrile
Uniqueness
4-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is unique due to its specific combination of a benzamide moiety with a pyrrolidine ring, which imparts distinct physicochemical properties and biological activities compared to other similar compounds .
Properties
Molecular Formula |
C21H26N2O |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-methyl-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C21H26N2O/c1-16-5-9-18(10-6-16)20(23-13-3-4-14-23)15-22-21(24)19-11-7-17(2)8-12-19/h5-12,20H,3-4,13-15H2,1-2H3,(H,22,24) |
InChI Key |
GHEHQBHESAZOPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C)N3CCCC3 |
Origin of Product |
United States |
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